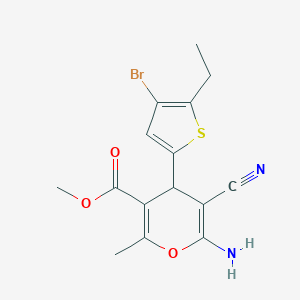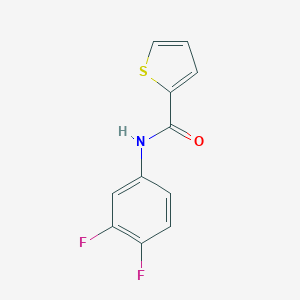
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione, also known as MNTX, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the mu-opioid receptor and has been shown to have potential therapeutic effects in the treatment of opioid-induced side effects, such as constipation and respiratory depression. In
作用机制
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione is a selective antagonist of the mu-opioid receptor, which is the primary receptor responsible for the analgesic effects of opioids. 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione binds to the mu-opioid receptor and prevents the activation of the receptor by opioids, thereby reducing the side effects associated with opioid use.
Biochemical and Physiological Effects
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to have a number of biochemical and physiological effects. In animal models, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to reduce opioid-induced constipation and respiratory depression without affecting the analgesic effects of opioids. Additionally, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to reduce the development of tolerance to opioids.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation without the confounding effects of non-selective opioid receptor antagonists. Additionally, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to be effective in reducing opioid-induced side effects in animal models, which makes it a useful tool for studying the mechanisms underlying these side effects.
One of the limitations of using 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione in lab experiments is its limited solubility in water. This can make it difficult to administer 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione to animals or to use it in in vitro experiments. Additionally, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animals over long periods of time.
未来方向
There are a number of future directions for research on 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione. One area of research is the development of new formulations of 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione that improve its solubility and half-life. Additionally, researchers are exploring the potential therapeutic effects of 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione in the treatment of other conditions, such as neuropathic pain and cancer pain. Finally, researchers are investigating the mechanisms underlying the effects of 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione on opioid-induced side effects, which could lead to the development of new treatments for these side effects.
合成方法
The synthesis method of 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione involves a multistep reaction that starts with the condensation of 4-nitrobenzaldehyde with morpholine to form 4-nitrobenzylmorpholine. This compound is then reduced to 4-aminobenzylmorpholine, which is further reacted with 1-naphthyl isothiocyanate to form the intermediate compound 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetrazole-5-thione. Finally, this intermediate is hydrogenated to yield 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione.
科学研究应用
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been extensively studied for its potential applications in scientific research. One of the main areas of research is its potential therapeutic effects in the treatment of opioid-induced side effects. 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to be effective in reducing opioid-induced constipation and respiratory depression in animal models. Additionally, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been studied for its potential use in the treatment of neuropathic pain and cancer pain.
属性
产品名称 |
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione |
|---|---|
分子式 |
C16H17N5OS |
分子量 |
327.4 g/mol |
IUPAC 名称 |
1-(morpholin-4-ylmethyl)-4-naphthalen-1-yltetrazole-5-thione |
InChI |
InChI=1S/C16H17N5OS/c23-16-20(12-19-8-10-22-11-9-19)17-18-21(16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2 |
InChI 键 |
VFFYZMDXBDDFHU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C(=S)N(N=N2)C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1COCCN1CN2C(=S)N(N=N2)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)

![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)



![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)